(1-methyl-1H-imidazol-4-yl)boronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(1-methyl-1H-imidazol-4-yl)boronic acid” involves two stages . In the first stage, tert-butyl (4-bromo-2-nitrophenyl)carbamate and (1-methyl-1H-imidazol-4-yl)boronic acid are combined with potassium carbonate in 1,4-dioxane and water for 0.5 hours under an inert atmosphere . In the second stage, tetrakis (triphenylphosphine) palladium (0) is added and the mixture is heated at 90°C for 20 hours under an inert atmosphere .Molecular Structure Analysis

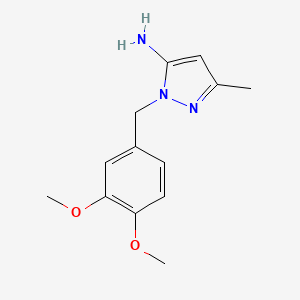

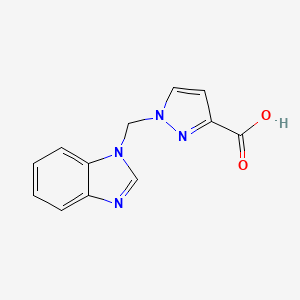

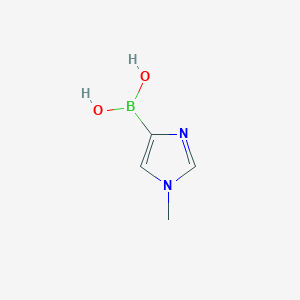

The molecular structure of “(1-methyl-1H-imidazol-4-yl)boronic acid” is represented by the canonical SMILES string: B(C1=CN(C=N1)C)(O)O . The InChI representation is: InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 .Physical And Chemical Properties Analysis

“(1-methyl-1H-imidazol-4-yl)boronic acid” is a compound with a molecular weight of 125.92. It should be stored in a refrigerator at 2-8°C . The compound is stable under normal conditions but should be kept away from heat/sparks/open flames/hot surfaces .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazole-containing compounds serve as essential building blocks in drug discovery. Researchers have explored their potential in designing novel drugs due to their broad range of biological activities. Some commercially available drugs incorporate the 1,3-diazole ring, including clemizole (antihistaminic), etonitazene (analgesic), and omeprazole (antiulcer). The derivatives of imidazole exhibit antibacterial, antitumor, antiviral, and anti-inflammatory properties .

Antifungal Agents

Imidazole derivatives have demonstrated antifungal activity. Researchers have synthesized compounds like 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and evaluated their efficacy against fungal pathogens . These compounds could potentially contribute to antifungal drug development.

Antiviral Activity

Certain imidazole-containing molecules, such as enviroxime, exhibit antiviral properties. These compounds interfere with viral replication and have been investigated as potential antiviral agents .

Anticancer Potential

Imidazole derivatives have been studied for their antitumor activity. Researchers have synthesized compounds with imidazole moieties and evaluated their effects against cancer cells. These compounds may play a role in cancer therapy .

Antidiabetic Agents

Some imidazole-based compounds show promise as antidiabetic agents. Their ability to modulate glucose metabolism and insulin sensitivity makes them interesting candidates for further research .

Antimicrobial and Antibacterial Properties

Imidazole derivatives exhibit antibacterial and antimicrobial effects. Researchers have explored their potential against various pathogens, including Mycobacterium tuberculosis .

Safety and Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

The compound “(1-methyl-1H-imidazol-4-yl)boronic acid” or “B-(1-Methyl-1H-imidazol-4-yl)boronic acid” is a boronic acid derivative of the imidazole class Imidazole derivatives are known to interact with various proteins such asMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial among others .

Mode of Action

Imidazole derivatives, on the other hand, are known to interact with various targets through different mechanisms .

Biochemical Pathways

Given the wide range of targets that imidazole derivatives can interact with, it is likely that multiple biochemical pathways could be affected .

Propriétés

IUPAC Name |

(1-methylimidazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMUVGASVDGYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=N1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-4-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)

![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)